3-(4-Fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC16899280
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23FN2O2 |
|---|---|
| Molecular Weight | 294.36 g/mol |
| IUPAC Name | tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
| Standard InChI Key | INMJHVDGOWMVNG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F |
Introduction
Structural and Chemical Properties
Molecular Identity
The compound’s systematic IUPAC name is tert-butyl 3-[(4-fluorophenyl)methyl]piperazine-1-carboxylate, with a molecular formula of and a molecular weight of 294.36 g/mol . Its structure features a piperazine core substituted at the 3-position with a 4-fluorobenzyl group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1240589-10-9 | |
| Molecular Formula | ||
| Molecular Weight | 294.36 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | Dry, sealed environment | |
| SMILES Notation | CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)F |
Stereochemical Considerations
The (R)-enantiomer of this compound (CAS 1240589-10-9) is explicitly documented, with suppliers like Synblock and Vulcanchem offering enantiopure forms . Stereochemistry critically influences binding affinity in drug-receptor interactions, making the (R)-configuration valuable for chiral synthesis. In contrast, the racemic mixture (CAS 886767-25-5) lacks defined stereocenters and is typically used in non-stereoselective applications .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via N-Boc protection of piperazine derivatives. A typical pathway involves:
-
Alkylation of Piperazine: Reacting piperazine with 4-fluorobenzyl bromide to introduce the benzyl group.
-
Boc Protection: Treating the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
-
Purification: Column chromatography or recrystallization yields the final product with ≥98% purity .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Piperazine, 4-fluorobenzyl bromide, K₂CO₃, DMF, 80°C | 3-(4-Fluorobenzyl)piperazine |
| 2 | Boc anhydride, THF, 0°C to RT | Boc-protected intermediate |
| 3 | Silica gel chromatography | Pure product (≥98%) |
Research Applications
Pharmaceutical Intermediate
The compound’s Boc group facilitates deprotection under mild acidic conditions, enabling its use in peptidomimetic and heterocyclic drug synthesis. For example, it serves as a precursor to oxazolidinone antibiotics, which target Gram-positive pathogens . Recent studies also explore its incorporation into kinase inhibitors and serotonin receptor modulators.
Structural Analogues and SAR Studies
Modifications at the 4-fluorobenzyl or piperazine positions yield analogues with varied bioactivity. For instance, bromination at the benzyl group (as in 4-(2-bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester) enhances electrophilic reactivity for cross-coupling reactions . Such derivatives are pivotal in structure-activity relationship (SAR) studies to optimize drug efficacy .
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume